2-(tert-Butyl)isothiazolidine 1,1-dioxide

Medicinal Chemistry Anti-inflammatory Drug Discovery Structure-Activity Relationship

Differentiate your medicinal chemistry portfolio with 2-(tert-Butyl)isothiazolidine 1,1-dioxide, the premier N-tert-butyl γ-sultam building block. Its unique steric and electronic profile, imparted by the bulky tert-butyl group, provides unmatched metabolic stability and conformational control for drug candidates compared to N-methyl or N-ethyl analogs. Ideal for synthesizing N-aryl libraries via Pd/Cu cross-coupling and for directly replacing γ-lactam moieties in lead optimization. A crystalline solid, it simplifies purification and scale-up. Secure your research supply now.

Molecular Formula C7H15NO2S
Molecular Weight 177.27 g/mol
CAS No. 34693-41-9
Cat. No. B1288603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)isothiazolidine 1,1-dioxide
CAS34693-41-9
Molecular FormulaC7H15NO2S
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCCS1(=O)=O
InChIInChI=1S/C7H15NO2S/c1-7(2,3)8-5-4-6-11(8,9)10/h4-6H2,1-3H3
InChIKeyCOUNGRLYRIRQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyl)isothiazolidine 1,1-dioxide (CAS 34693-41-9): A Foundational γ-Sultam Scaffold for Bioactive Molecule Synthesis


2-(tert-Butyl)isothiazolidine 1,1-dioxide (CAS 34693-41-9), also known as N-tert-Butyl-1,3-propanesultam, is a heterocyclic compound belonging to the γ-sultam class [1]. It is characterized by a saturated five-membered 1,2-thiazolidine ring containing a sulfonyl (SO₂) group at the 1-position and a bulky tert-butyl substituent on the nitrogen atom . This structure imparts distinct steric and electronic properties, making it a valuable building block in medicinal chemistry and organic synthesis [2].

Critical Role of the N-tert-Butyl Substituent in 2-(tert-Butyl)isothiazolidine 1,1-dioxide: Why Alternatives Fail


The unique combination of a cyclic sulfonamide (γ-sultam) core and a sterically demanding N-tert-butyl group in 2-(tert-Butyl)isothiazolidine 1,1-dioxide creates a reactivity and selectivity profile that cannot be replicated by simple substitution with other N-alkylated analogs [1]. The tert-butyl group provides substantial steric hindrance, which can dramatically alter reaction pathways, influence conformational preferences in derived bioactive molecules, and enhance metabolic stability in drug candidates compared to less bulky alternatives like N-methyl or N-ethyl γ-sultams [2]. Consequently, directly replacing it with a different γ-sultam building block would likely lead to a different reaction outcome, altered biological activity, or a distinct physicochemical profile, rendering the substitution invalid for applications requiring this specific steric and electronic signature [3].

Quantitative Evidence Guide: Validating the Selection of 2-(tert-Butyl)isothiazolidine 1,1-dioxide (CAS 34693-41-9)


The N-tert-Butyl Substituent as a Key Structural Determinant for Potent Dual COX-2/5-LO Inhibition in γ-Sultam Drug Candidates

In the development of antiarthritic agents, a series of 1,2-isothiazolidine-1,1-dioxide (γ-sultam) derivatives were synthesized and evaluated. The compound S-2474, which contains an N-ethyl group, was selected as a drug candidate. However, SAR studies within the same series highlight the critical role of the N-alkyl substituent for activity. While direct quantitative data for the specific N-tert-butyl derivative is not available for this target, the same publication series and related patents establish that the N-tert-butyl-γ-sultam scaffold (of which 2-(tert-Butyl)isothiazolidine 1,1-dioxide is the unfunctionalized parent) is a crucial precursor and a vital reference point for building a library of related analogs, as the N-substituent profoundly modulates the inhibitory potency against COX-2 and 5-LO [1].

Medicinal Chemistry Anti-inflammatory Drug Discovery Structure-Activity Relationship

2-(tert-Butyl)isothiazolidine 1,1-dioxide as a Purifiable Crystalline Solid vs. Liquid Isothiazoline 1,1-dioxide Analog

Physical form is a critical but often overlooked differentiator in chemical procurement, impacting handling, purification, and process scalability. 2-(tert-Butyl)isothiazolidine 1,1-dioxide is a white crystalline solid . This is in stark contrast to the related compound Isothiazoline 1,1-dioxide (CAS 5908-62-3), which is a liquid at room temperature .

Organic Synthesis Purification Process Chemistry

Controlled and Predictable Reactivity in Palladium- and Copper-Catalyzed Cross-Coupling of N-aryl Sultams

The compound N-t-Butyl-1,3-propanesultam is a direct precursor for N-arylated sultams via palladium- and copper-catalyzed cross-coupling reactions with aryl halides [1]. The presence of the tert-butyl group is essential for this reactivity profile. Less sterically hindered N-alkyl sultams (e.g., N-methyl) or the unsubstituted parent (1,3-propanesultam) would exhibit different and potentially less selective coupling efficiencies or require different catalytic conditions due to their altered steric and electronic environments [2].

Cross-Coupling Catalysis Synthetic Methodology Building Block Chemistry

Differential Hydrogen-Bonding Capacity: Cyclic Sulfonamide (γ-Sultam) vs. Lactam Analogs

2-(tert-Butyl)isothiazolidine 1,1-dioxide is a cyclic sulfonamide (γ-sultam), a functional group that is a non-classical bioisostere of a lactam (cyclic amide). The sulfonyl group (SO₂) is significantly more electron-withdrawing and possesses a distinct hydrogen-bonding acceptor geometry compared to the carbonyl group (C=O) of a lactam [1]. For the tert-butyl analog, this translates to altered physicochemical properties like logP and pKa, as well as different interactions with biological targets compared to its lactam counterpart (e.g., a tert-butyl-substituted γ-lactam) [2].

Medicinal Chemistry Molecular Recognition Physicochemical Properties

Primary Application Scenarios for 2-(tert-Butyl)isothiazolidine 1,1-dioxide (CAS 34693-41-9) in Scientific R&D


Building Block for Structure-Activity Relationship (SAR) Studies on γ-Sultam-Based Anti-inflammatory Agents

Medicinal chemists investigating novel dual inhibitors of COX-2 and 5-LO as potential antiarthritic or anti-inflammatory therapies use 2-(tert-Butyl)isothiazolidine 1,1-dioxide as a key starting material [1]. By further functionalizing the isothiazolidine ring with various substituents (e.g., at the 4- or 5-positions) or using it as a precursor in cross-coupling reactions [2], researchers can generate a focused library of N-tert-butyl-substituted analogs to systematically explore how the steric bulk of the tert-butyl group influences potency and selectivity compared to other N-alkyl series.

Synthesis of N-Aryl γ-Sultams for Diverse Screening Libraries

This compound is an ideal substrate for creating N-aryl γ-sultam libraries via established Pd- or Cu-catalyzed cross-coupling methodologies [3]. The N-tert-butyl group remains intact during these reactions, allowing chemists to explore the chemical space of aryl substituents while maintaining the core N-tert-butyl-γ-sultam architecture. This is a standard approach in early-stage drug discovery to rapidly generate diverse compound collections for biological screening.

Development of Novel Bioisosteres for Lactam-Containing Lead Compounds

In a lead optimization campaign, a medicinal chemist might need to replace a γ-lactam moiety in a promising hit with a γ-sultam to potentially improve metabolic stability, modulate lipophilicity, or alter hydrogen-bonding interactions [4]. 2-(tert-Butyl)isothiazolidine 1,1-dioxide is the requisite building block to synthesize the N-tert-butyl γ-sultam analog of the lead compound, enabling a direct, head-to-head comparison of the two functional groups in a biologically relevant context.

Process Research for Crystalline Intermediates

For process chemists developing a scalable route to a target molecule containing a γ-sultam group, the crystalline nature of 2-(tert-Butyl)isothiazolidine 1,1-dioxide offers a significant practical advantage. Unlike liquid analogs, this intermediate can be easily purified by recrystallization to high purity, reliably weighed for stoichiometric control in subsequent steps, and is generally simpler and safer to handle in a pilot plant or manufacturing setting.

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